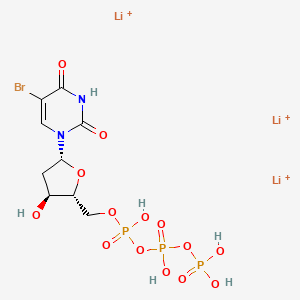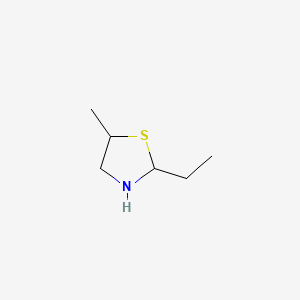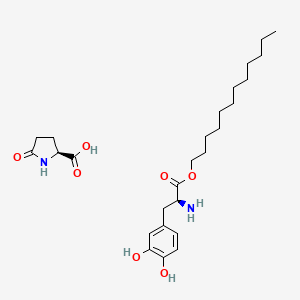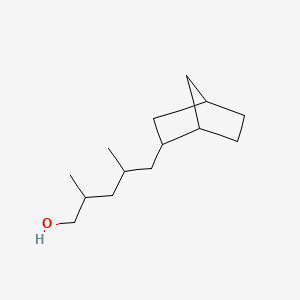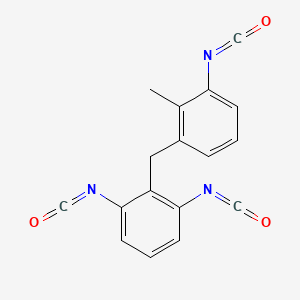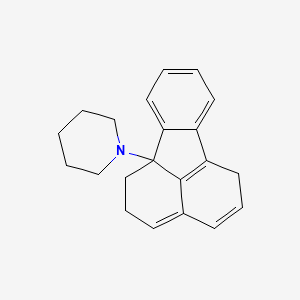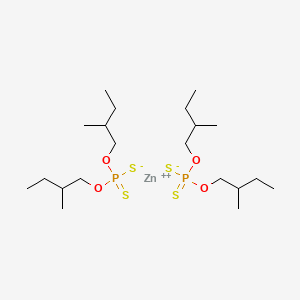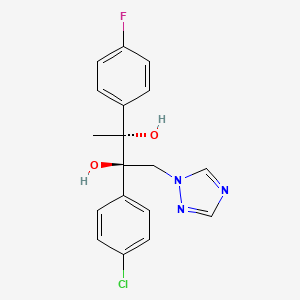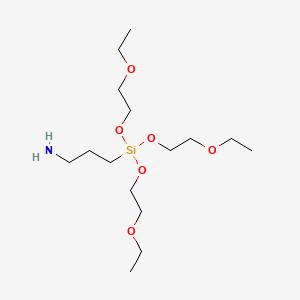
Methyl ((2-((2-bromoethyl)amino)carbonyl)phenyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl ((2-((2-bromoethyl)amino)carbonyl)phenyl)carbamate is a chemical compound with the molecular formula C11H13BrN2O3 It is known for its unique structure, which includes a bromoethyl group attached to an amino carbonyl phenyl carbamate
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ((2-((2-bromoethyl)amino)carbonyl)phenyl)carbamate typically involves the reaction of 2-bromoethylamine with methyl 2-aminobenzoate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Methyl ((2-((2-bromoethyl)amino)carbonyl)phenyl)carbamate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The carbamate group can be hydrolyzed to produce the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Hydrolysis: Acidic or basic conditions are employed, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound.
科学研究应用
Methyl ((2-((2-bromoethyl)amino)carbonyl)phenyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.
作用机制
The mechanism of action of Methyl ((2-((2-bromoethyl)amino)carbonyl)phenyl)carbamate involves its interaction with specific molecular targets and pathways. The bromoethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. This can result in various biological effects, depending on the specific targets and pathways involved.
相似化合物的比较
Similar Compounds
- Methyl ((2-((2-chloroethyl)amino)carbonyl)phenyl)carbamate
- Methyl ((2-((2-iodoethyl)amino)carbonyl)phenyl)carbamate
- Methyl ((2-((2-fluoroethyl)amino)carbonyl)phenyl)carbamate
Uniqueness
Methyl ((2-((2-bromoethyl)amino)carbonyl)phenyl)carbamate is unique due to the presence of the bromoethyl group, which imparts specific reactivity and properties to the compound. This makes it distinct from similar compounds with different halogen substituents, such as chloro, iodo, or fluoro groups. The bromoethyl group can participate in unique chemical reactions and interactions, making this compound valuable for specific applications in research and industry.
属性
CAS 编号 |
84962-73-2 |
|---|---|
分子式 |
C11H13BrN2O3 |
分子量 |
301.14 g/mol |
IUPAC 名称 |
methyl N-[2-(2-bromoethylcarbamoyl)phenyl]carbamate |
InChI |
InChI=1S/C11H13BrN2O3/c1-17-11(16)14-9-5-3-2-4-8(9)10(15)13-7-6-12/h2-5H,6-7H2,1H3,(H,13,15)(H,14,16) |
InChI 键 |
AHIKPEJVPTVDJE-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)NC1=CC=CC=C1C(=O)NCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


